molecular formula C10H15Ba3N5O10P2 B1401552 Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) CAS No. 40436-88-2

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3)

Cat. No.: B1401552
CAS No.: 40436-88-2
M. Wt: 839.2 g/mol
InChI Key: HAHUZPRWXHRRAS-MSQVLRTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coordination Geometry

  • Barium : Outer-sphere hydration shell (8 water molecules).
  • Magnesium : Inner-sphere, direct phosphate coordination with trigonal bipyramidal geometry.
  • Potassium : Mixed inner/outer-sphere binding, often with disordered water networks.

Stoichiometry and Solubility

Metal Ratio (Metal:ADP) Solubility (g/L)
Barium 3:1 <1 (low)
Sodium 2:1 >50 (high)
Lithium 3:1 ~10 (moderate)

Barium’s low solubility arises from its large ionic radius (1.35 Å), which hinders hydration compared to smaller ions like Mg²⁺ (0.72 Å).

Conformational Dynamics of the Adenine-Ribose-Phosphate Backbone

The ADP backbone in barium salts adopts an anti conformation about the glycosidic bond (χ₀ₙ = 69°), with ribose in a rare C4′-exo pucker. This contrasts with the more common C3′-endo or C2′-endo conformations in sodium-ADP. Key dynamics include:

  • Phosphate Group Orientation : The α- and β-phosphates exhibit gauche-gauche torsion angles, stabilized by barium-water-phosphate hydrogen bonds.
  • Adenine Stacking : Parallel base stacking observed in sodium-ADP is absent in barium salts due to steric hindrance from hydrated Ba²⁺.
  • Metal-Induced Rigidity : Barium’s strong electrostatic interactions reduce ribose flexibility compared to K⁺-ADP.

Properties

InChI

InChI=1S/C10H15N5O10P2.3Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHUZPRWXHRRAS-MSQVLRTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Ba3N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855741
Record name Adenosine 5'-(trihydrogen diphosphate)--barium (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40436-88-2
Record name Adenosine 5'-(trihydrogen diphosphate)--barium (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

  • Biology: Studied for its role in cellular metabolism and energy transfer processes.

  • Medicine: Investigated for potential therapeutic uses in treating metabolic disorders.

  • Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through its interaction with biological molecules and pathways. The adenosine moiety can bind to adenosine receptors, influencing various cellular processes. The barium ions can affect ion channels and cellular signaling pathways.

Molecular Targets and Pathways:

  • Adenosine Receptors: A1, A2A, A2B, and A3 receptors.

  • Ion Channels: Potassium, calcium, and sodium channels.

  • Cellular Signaling Pathways: MAPK/ERK pathway, PI3K/Akt pathway.

Comparison with Similar Compounds

Adenosine 5'-Diphosphate (ADP) Sodium Salts

Property ADP Barium Salt (1:3) ADP Sodium Salt (Disodium/Monosodium)
Cation Composition Ba³⁺ per ADP Na⁺ (1:1 or 2:1 ratio)
Solubility Soluble at pH ≤4; insoluble at neutral pH Highly water-soluble across pH ranges
Applications Enzyme purification, precipitation assays Cell culture, in vitro kinase assays
Stability Sensitive to pH shifts Stable in aqueous buffers
Key References

Research Findings :

  • Sodium salts of ADP are preferred for in vitro assays due to their high solubility and compatibility with biological systems. In contrast, the barium salt is reserved for purification workflows where selective precipitation is required .

Adenosine 5'-Triphosphate (ATP) Barium Salt

Property ADP Barium Salt (1:3) ATP Barium Salt
Phosphate Groups Two (ADP) Three (ATP)
Solubility at pH 4 Soluble Insoluble
Enzymatic Role Substrate for myokinase Substrate for hexokinase, ATPases
Key References

Research Findings :

  • The differential solubility of ADP and ATP barium salts at pH 4 enables their separation during enzymatic reactions. For example, myokinase converts ADP to ATP, which precipitates and can be quantified via phosphate analysis .

Adenosine 5'-Diphosphoglucose (ADP-Glucose) Sodium Salt

Property ADP Barium Salt (1:3) ADP-Glucose Sodium Salt
Functional Group Bare ADP backbone Glucose moiety esterified to ADP
Applications Energy metabolism studies Glycogen synthesis, bacterial polysaccharide production
Solubility pH-dependent Water-soluble
Key References

Research Findings :

  • ADP-glucose sodium salt serves as a glycosyl donor in starch synthase assays, whereas the barium ADP salt lacks this specificity .

Adenosine 5'-Monophosphate (AMP) Derivatives

Property ADP Barium Salt (1:3) AMP Sodium Salt
Phosphate Groups Two One
Role in Metabolism Intermediate in ATP synthesis Precursor for ADP/ATP, signaling molecule
Solubility pH-dependent Water-soluble
Key References

Research Findings :

  • AMP derivatives are more stable in aqueous solutions but lack the enzymatic utility of ADP in transphosphorylation reactions .

Biological Activity

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is a significant compound in biochemical research, particularly in the fields of energy metabolism and enzymatic reactions. This article delves into its biological activity, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is a salt formed from adenosine 5'-(trihydrogen diphosphate) and barium ions, represented by the molecular formula C10H15Ba3N5O10P2\text{C}_{10}\text{H}_{15}\text{Ba}_3\text{N}_5\text{O}_{10}\text{P}_2 . The presence of barium enhances the compound's solubility and stability, making it suitable for various biochemical applications.

Target Enzymes
The primary target of this compound is sulfotransferase enzymes, which play a crucial role in the transfer of sulfate groups to various substrates. This action is vital for numerous metabolic processes .

Phosphate Group Donation
The compound acts as a donor of phosphate groups, facilitating phosphorylation reactions that are essential for energy transfer within cells. This mechanism is pivotal for activating or deactivating proteins and influencing cellular signaling pathways .

Biological Pathways Involved

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is involved in several key biochemical pathways:

  • Energy Metabolism : It participates in the conversion of adenosine triphosphate (ATP) to adenosine diphosphate (ADP), playing a crucial role in cellular energy cycles .
  • Glycolysis and Oxidative Phosphorylation : The compound influences these metabolic pathways, impacting ATP synthesis and energy production .

Pharmacokinetics

The pharmacokinetic profile of adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) indicates its involvement in various metabolic processes. Its stability and degradation rates can significantly affect its long-term efficacy in cellular functions .

Cellular Effects

The biological activity of this compound extends to several cellular effects:

  • Energy Production : At lower doses, it enhances cellular energy production by facilitating ATP synthesis .
  • Signal Transduction : By modulating phosphorylation states of proteins, it influences signal transduction pathways critical for cellular responses .

Dosage Effects in Animal Models

Studies indicate that the effects of adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) are dose-dependent. Lower doses tend to promote metabolic functions, while higher concentrations may lead to different physiological responses .

Subcellular Localization

This compound exhibits specific localization within cells, primarily found in mitochondria where it plays a vital role in ATP production and energy metabolism .

Comparison with Similar Compounds

Compound NameChemical FormulaUnique Properties
Adenosine 5'-(trihydrogen diphosphate), sodium saltC10H15Na2N5O10P2Lower solubility compared to barium salt
Adenosine 5'-(trihydrogen diphosphate), calcium saltC10H15Ca2N5O10P2Different reactivity due to calcium content
Adenosine 5'-(trihydrogen diphosphate), barium saltC10H15Ba3N5O10P2Higher barium content enhances reactivity

Research Applications

The compound has been studied extensively for its applications across various fields:

  • Biochemistry : As a reagent in organic synthesis and analytical chemistry.
  • Medicine : Investigated for potential therapeutic uses in treating metabolic disorders.
  • Industrial Applications : Used in developing new materials and catalysts .

Q & A

Q. What are the optimal methods for synthesizing adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) in a laboratory setting?

The synthesis typically involves reacting adenosine 5'-diphosphate (ADP) with a barium salt under controlled pH and stoichiometric conditions. A validated approach includes:

  • Step 1 : Prepare an aqueous solution of ADP (e.g., sodium or disodium salt) and adjust pH to 8–9 using potassium hydroxide (KOH) to enhance barium ion coordination .
  • Step 2 : Add barium carbonate (BaCO₃) or barium acetate in a 3:1 molar ratio (Ba²⁺:ADP) to ensure complete salt formation .
  • Step 3 : Precipitate the product by adding cold ethanol, followed by centrifugation and lyophilization. Confirm stoichiometry via elemental analysis (e.g., ICP-MS for barium content) .

Q. How can researchers purify adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) to minimize inorganic phosphate contamination?

Barium-based precipitation is effective but requires precise pH control:

  • Method : Adjust the reaction mixture to pH >8.2 using KOH (not NaOH) to maximize precipitation efficiency of the target compound while leaving contaminants like inorganic phosphate in solution .
  • Validation : Use HPLC with a hydrophilic interaction chromatography (HILIC) column and MS detection to confirm purity. Mobile phases often include ammonium acetate (10 mM) in acetonitrile/water gradients .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • NMR Spectroscopy : ³¹P NMR can verify the presence of diphosphate groups (δ ~-10 to -12 ppm for ADP derivatives) .
  • X-ray Diffraction : Useful for crystallographic studies to confirm the 1:3 barium-to-ADP ratio .
  • FT-IR : Identify characteristic P–O and Ba–O vibrational bands (~1100 cm⁻¹ and 600 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does the choice of buffer system impact the stability of adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) in enzymatic assays?

  • Key Factors :
    • pH Sensitivity : Stability decreases below pH 7 due to barium ion leaching. Use Tris-HCl (pH 7.5–8.5) or phosphate buffers (pH 8.0) for optimal retention of the salt structure .
    • Chelating Agents : Avoid EDTA or citrate buffers, as they compete for barium ions, destabilizing the compound .
  • Experimental Design : Conduct time-course stability assays at varying pH (6.5–9.0) and monitor degradation via HPLC .

Q. How can researchers resolve contradictions in precipitation efficiency data for barium salts of phosphorylated nucleotides?

Discrepancies often arise from pH or counterion selection:

  • Case Study : Ennor and Stocken (1945) observed incomplete ATP precipitation with barium acetate at pH <8.2 but achieved >95% yield with KOH-adjusted pH >8.5 .
  • Recommendation : Replicate protocols with strict pH control (use calibrated pH meters) and document counterion sources (e.g., acetate vs. carbonate). Compare results using orthogonal methods like spectrophotometric phosphate quantification .

Q. What role does adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) play in studying kinase or phosphatase activity?

  • Application : Acts as a substrate or inhibitor in enzyme assays. For example, in adenosine kinase studies, the barium salt’s low solubility can be leveraged to quench reactions by precipitating unreacted ADP .
  • Method : Couple with NADH/NAD⁺-linked assays or malachite green phosphate detection for real-time monitoring of enzymatic hydrolysis .

Q. How does the compound’s stability vary under different storage conditions?

  • Optimal Conditions : Store at –20°C in anhydrous, airtight containers. Lyophilized forms retain >90% activity for 2 years .
  • Degradation Pathways : Hydrolysis of the diphosphate moiety accelerates at >4°C or in humid environments. Validate stability via periodic HPLC-UV analysis (λ = 260 nm for adenine detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3)
Reactant of Route 2
Reactant of Route 2
Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.